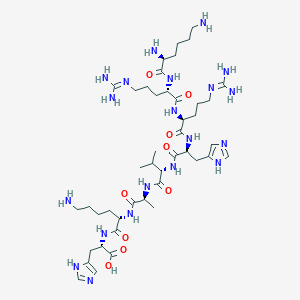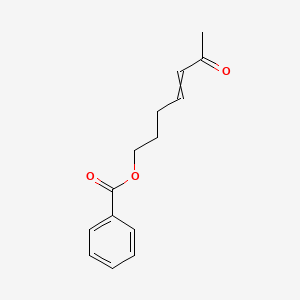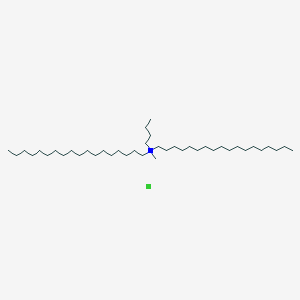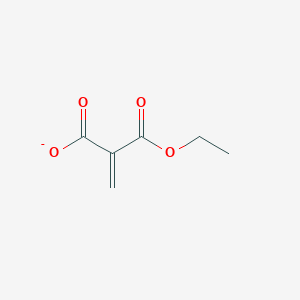![molecular formula C17H26N2O B12579550 Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- CAS No. 613660-91-6](/img/structure/B12579550.png)
Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and structural diversity . This particular compound is notable for its unique structure, which includes a pyridine ring substituted with a methylpentyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- typically involves multiple steps, starting from readily available precursors. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- undergoes various chemical reactions, including:
Scientific Research Applications
Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
N-Methylpyrrolidine: A simpler pyrrolidine derivative used in various chemical reactions.
Pyrrolidine-2-one: Another pyrrolidine derivative with significant biological activities.
The uniqueness of Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
613660-91-6 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(6-hexan-2-ylpyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H26N2O/c1-4-5-7-13(2)16-10-9-15(12-18-16)17(20)19-11-6-8-14(19)3/h9-10,12-14H,4-8,11H2,1-3H3 |
InChI Key |
DNDBPTOFNNAMHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C1=NC=C(C=C1)C(=O)N2CCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
![3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12579480.png)


![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)

![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)


